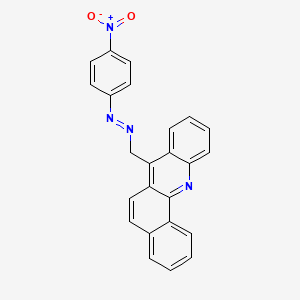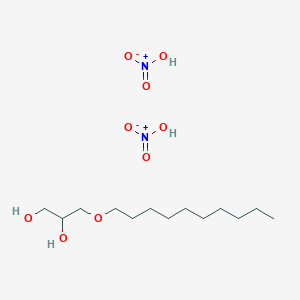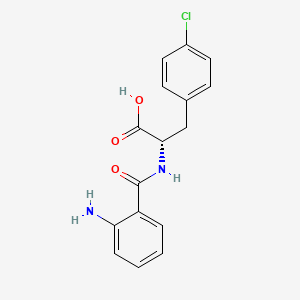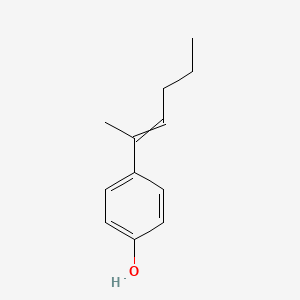![molecular formula C9H13N3S2 B14499924 Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate CAS No. 64203-98-1](/img/structure/B14499924.png)
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate is a chemical compound known for its versatile applications in various fields, including polymer chemistry and medicinal research. This compound is particularly notable for its role as a reversible addition-fragmentation chain transfer (RAFT) agent, which is used in controlled radical polymerization processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate typically involves the reaction of 5-(dimethylamino)pyridine-2-thiol with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamodithioate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials with tailored properties.
作用機序
The mechanism of action of Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate primarily involves its role as a RAFT agent. It mediates the polymerization process by reversibly binding to the growing polymer chain, thereby controlling the molecular weight and distribution of the resulting polymer. The compound interacts with the polymer chain through a series of addition and fragmentation steps, ensuring a controlled and predictable polymerization process .
類似化合物との比較
Similar Compounds
- 2-(pyridin-2-yl)-1H-perimidine
- 1-methyl-2-(pyridin-2-yl)-1H-perimidine
- 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide
Uniqueness
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its ability to act as a RAFT agent also sets it apart from other similar compounds, making it highly valuable in controlled radical polymerization processes .
特性
CAS番号 |
64203-98-1 |
|---|---|
分子式 |
C9H13N3S2 |
分子量 |
227.4 g/mol |
IUPAC名 |
methyl N-[5-(dimethylamino)pyridin-2-yl]carbamodithioate |
InChI |
InChI=1S/C9H13N3S2/c1-12(2)7-4-5-8(10-6-7)11-9(13)14-3/h4-6H,1-3H3,(H,10,11,13) |
InChIキー |
CIONIYBHXVXXKP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CN=C(C=C1)NC(=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)

![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)

![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
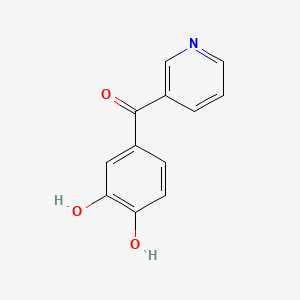
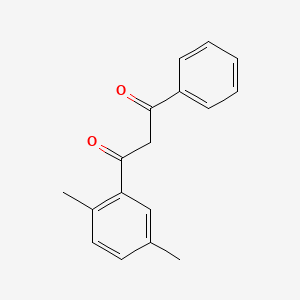
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)
![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
